molecular formula C3H4BrN3O B7904415 C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine

C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine

Cat. No.: B7904415
M. Wt: 177.99 g/mol
InChI Key: ZMGDRFZLEKDWBH-UHFFFAOYSA-N
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Description

C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for oxadiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like DMSO, toluene, or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized oxadiazoles.

Mechanism of Action

The mechanism of action of C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the growth of bacteria or viruses by interfering with their metabolic processes or cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and the structure of the oxadiazole derivative.

Comparison with Similar Compounds

C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine can be compared with other oxadiazole derivatives, such as:

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

These compounds share the oxadiazole core structure but differ in the arrangement of nitrogen and oxygen atoms, leading to variations in their chemical properties and applications

Properties

IUPAC Name

(3-bromo-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c4-3-6-2(1-5)8-7-3/h1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGDRFZLEKDWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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